1-Ethynyl-2,3,4-trifluorobenzene
Description
Properties
CAS No. |
819861-96-6 |
|---|---|
Molecular Formula |
C8H3F3 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
1-ethynyl-2,3,4-trifluorobenzene |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
InChI Key |
CJVZHWNKDYIPSD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 1-Ethynyl-2,3,4-trifluorobenzene with key analogs:
Key Observations :
- Fluorine Substitution: Increasing fluorine atoms (e.g., trifluoro vs. difluoro analogs) enhances electronegativity, altering reactivity in cross-coupling reactions (e.g., Sonogashira coupling) and stabilizing intermediates .
- Brominated Analogs : Bromine substituents (e.g., 1-bromo-2,3,4-trifluorobenzene) are bulkier and less reactive than ethynyl groups, making them preferred in nucleophilic substitution reactions .
Physicochemical Properties
- Boiling/Melting Points: Fluorinated ethynyl compounds generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular polarity. For example, 1-bromo-2,3,4-trifluorobenzene boils at 47°C (60 mmHg), while ethynyl analogs likely have higher volatility due to the –C≡CH group .
- Solubility: Fluorinated compounds are typically soluble in polar aprotic solvents (e.g., THF, DMF) but less so in water. 1-Bromo-2,3,4-trifluorobenzene is soluble in ethanol and ether .
Preparation Methods
Reaction Conditions and Mechanism
The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst in a mixture of triethylamine and tetrahydrofuran (THF). The halogenated precursor (1-bromo-2,3,4-trifluorobenzene) reacts with TMSA at 60–80°C under inert atmosphere. Post-reaction, the trimethylsilyl (TMS) protecting group is removed using potassium carbonate (K₂CO₃) in methanol, yielding the free ethynyl product. The overall yield for this two-step process is approximately 65–70%.
Key Advantages:
-
High regioselectivity due to the directing effects of fluorine substituents.
-
Compatibility with sensitive functional groups.
-
Scalability to industrial production via continuous-flow systems.
Reductive Dechlorination of Chlorinated Intermediates
An alternative approach adapts reductive dechlorination methods used for analogous trifluorobenzenes. Patent US5498807 demonstrates the reductive removal of chlorine from 4-chloro-1,2,3-trifluorobenzene using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in the presence of a trialkylamine base. While this patent focuses on synthesizing 1,2,3-trifluorobenzene, the methodology can be extrapolated to this compound by starting with a chlorinated ethynyl precursor.
Proposed Synthetic Pathway:
-
Chlorination : Introduce chlorine at position 1 of 2,3,4-trifluorobenzene via electrophilic substitution using Cl₂/FeCl₃.
-
Ethynylation : Perform Sonogashira coupling with TMSA to form 1-chloro-2,3,4-trifluorophenylacetylene.
-
Dechlorination : Treat with H₂/Pd/C and tri(C₈/C₁₀)alkylamine at 75°C to remove chlorine.
Challenges:
-
Risk of over-reduction affecting the ethynyl group.
-
Requires precise control of reaction temperature and hydrogen pressure.
Diazonium Salt Functionalization
Diazonium chemistry, as described in Patent EP0525019A1, offers a route to fluorinated aromatics via thermal decomposition of diazonium tetrafluoroborate salts. Although originally used for 1,2,4-trifluorobenzene synthesis, this method can be modified to introduce ethynyl groups.
Adaptation Steps:
-
Diazotization : Treat 2,3,4-trifluoroaniline with tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (BF₃·OEt₂) to form the diazonium salt.
-
Ethynylation : React the diazonium salt with a copper(I) acetylide (e.g., HC≡CCu) to substitute the diazo group with ethynyl.
-
Purification : Isolate the product via fractional distillation or column chromatography.
Limitations:
-
Low yields (∼30%) due to competing side reactions.
-
Requires handling unstable diazonium intermediates.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions in patent data.
Industrial-Scale Considerations
For large-scale production, the Sonogashira coupling method is favored due to its robustness and compatibility with continuous-flow reactors. Key optimizations include:
-
Catalyst Recycling : Use of immobilized Pd catalysts to reduce costs.
-
Solvent Recovery : Implementation of distillation systems to reclaim THF and triethylamine.
-
Byproduct Management : Neutralization of HBr gas generated during deprotection using scrubbers.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Ethynyl-2,3,4-trifluorobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The Sonogashira coupling reaction is a common method for synthesizing ethynyl-substituted aromatics. For example, 4-iodo-2,3,4-trifluorobenzene can react with acetylene gas or trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in THF or DMF. Optimal yields (70–85%) are achieved under inert atmospheres (N₂/Ar) at 60–80°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ -110 to -160 ppm for aromatic fluorines). ¹H NMR resolves ethynyl proton signals (δ 2.5–3.5 ppm) and aromatic protons.
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 184 (C₈H₄F₃⁺) confirm the molecular formula. Fragmentation patterns distinguish positional isomers.
- IR Spectroscopy : Acetylenic C≡C stretching (~2100 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) validate functional groups .
Q. What are the solubility and storage requirements for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, THF) and halogenated solvents (e.g., DCM). Store under inert gas (Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents (e.g., peroxides) due to the ethynyl group’s reactivity .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki-Miyaura couplings, fluorine’s meta-directing effect governs regioselectivity. For instance, coupling with boronic acids occurs preferentially at the para position to fluorine, as observed in analogous trifluorobenzene derivatives .
Q. What strategies mitigate regioselectivity challenges in derivatizing this compound?
- Methodological Answer : Computational modeling (DFT) predicts reactive sites by analyzing electron density maps. Experimentally, blocking groups (e.g., TMS-protected ethynyl) can direct substitutions. For example, selective bromination using NBS (N-bromosuccinimide) under UV light targets the least fluorinated position .
Q. How is this compound utilized in materials science, particularly in polymer or MOF synthesis?
- Methodological Answer : The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to construct metal-organic frameworks (MOFs) or conductive polymers. For instance, polymerization with 1,4-diiodobenzene via Sonogashira coupling yields π-conjugated polymers with enhanced thermal stability (TGA decomposition >300°C) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for ethynyl-substituted trifluorobenzenes?
- Methodological Answer : Systematic studies comparing Pd vs. Ni catalysts, ligand effects (e.g., PPh₃ vs. Xantphos), and solvent polarity (DMF vs. toluene) are critical. For example, PdCl₂(PPh₃)₂ in DMF may yield 85% product, while NiCl₂(dppe) in THF yields <50% due to slower oxidative addition. Replicating experiments with controlled moisture/oxygen levels is essential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
